
3-Fluoro-5-iodoaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodoaniline hydrochloride, also known as 3-FIH, is an important organic compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid with a molecular weight of 328.50 g/mol. 3-FIH is a derivative of aniline, a common aromatic amine. It is a useful intermediate in the synthesis of other compounds, and has been used in a range of fields including medicinal chemistry, analytical chemistry, and materials science.
Scientific Research Applications
3-Fluoro-5-iodoaniline hydrochloride has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of novel compounds, including those used in medicinal chemistry and materials science. It has also been used as a starting material in the synthesis of other compounds, such as 3-fluoro-2-iodo-5-methoxybenzyl alcohol. 3-Fluoro-5-iodoaniline hydrochloride has also been used as a fluorescent probe for the detection of certain proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodoaniline hydrochloride is not fully understood. It is believed that the fluoro group of the molecule interacts with the target molecule in some way, either by forming a covalent bond or by forming a non-covalent interaction. This interaction is thought to be responsible for the activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-iodoaniline hydrochloride are not well understood. It has been used in a number of studies to investigate the effects of different compounds on cells and organisms, but the results of these studies are not conclusive. It is also not known if 3-Fluoro-5-iodoaniline hydrochloride has any toxic effects on humans or animals.
Advantages and Limitations for Lab Experiments
3-Fluoro-5-iodoaniline hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is not easily degraded by air or light. It is also relatively inexpensive and easy to obtain. However, it is not soluble in water, so it must be dissolved in organic solvents before use.
Future Directions
There are a number of potential future directions for research involving 3-Fluoro-5-iodoaniline hydrochloride. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and materials science. It could also be used in further studies to investigate the effects of different compounds on cells and organisms. Additionally, 3-Fluoro-5-iodoaniline hydrochloride could be used in the development of new fluorescent probes for the detection of certain proteins and enzymes.
Synthesis Methods
3-Fluoro-5-iodoaniline hydrochloride can be synthesized in a few different ways. One common method is to react aniline with 3-fluoro-5-iodo-2-chloro-benzene in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction produces 3-fluoro-5-iodoaniline hydrochloride as the main product, along with other by-products. The reaction typically takes place at a temperature of around 100°C.
properties
IUPAC Name |
3-fluoro-5-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHUITXCEHINNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-iodoaniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)

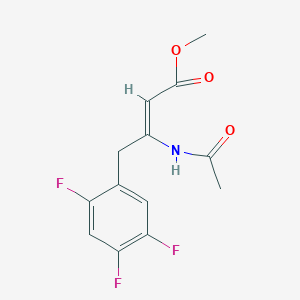
![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)

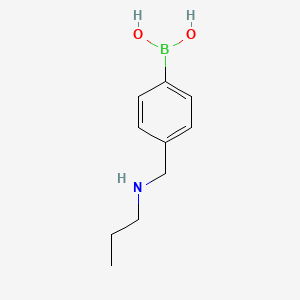
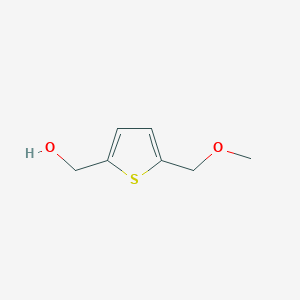
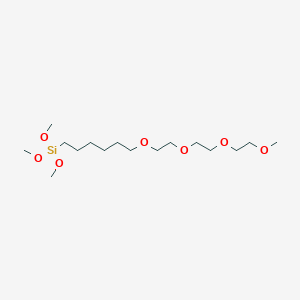


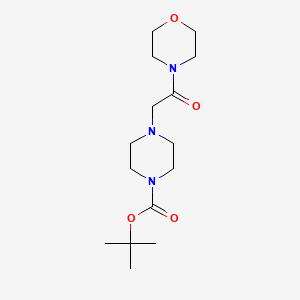
![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

